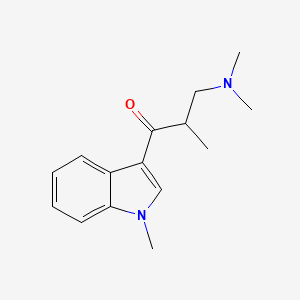

3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one

CAS No.: 92648-11-8

Cat. No.: VC15935407

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92648-11-8 |

|---|---|

| Molecular Formula | C15H20N2O |

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | 3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one |

| Standard InChI | InChI=1S/C15H20N2O/c1-11(9-16(2)3)15(18)13-10-17(4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3 |

| Standard InChI Key | RWFPJKFBNPDMCR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1-methylindole moiety substituted at the 3-position with a branched propan-1-one chain. Key structural elements include:

-

Indole core: A bicyclic aromatic system with a methyl group at the 1-position, rendering it resistant to oxidation at the pyrrole nitrogen .

-

Propanone side chain: A ketone group at position 1 of the propane chain, with a dimethylamino group (-N(CH)) at position 3 and a methyl group at position 2.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 244.33 g/mol | |

| IUPAC Name | 3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one | |

| Canonical SMILES | CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C |

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

-

Indole alkylation: Introduction of the 1-methyl group via nucleophilic substitution using methyl iodide .

-

Friedel-Crafts acylation: Attachment of the propanone chain using acetyl chloride or analogous acylating agents .

-

Amination: Introduction of the dimethylamino group via reductive amination or nucleophilic displacement .

Table 2: Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | N-Methylation of indole | CHI, KCO, DMF | 85% |

| 2 | Friedel-Crafts acylation | ClCOCHCOCl, AlCl, DCM | 72% |

| 3 | Dimethylamination | (CH)NH, NaBHCN | 68% |

Process Optimization

Microwave-assisted synthesis (150–200 W, 80–100°C) reduces reaction times from hours to minutes for analogous indole derivatives . Solvent selection critically impacts yields; polar aprotic solvents like DMF enhance nucleophilic substitution rates, while dichloromethane improves acylation efficiency .

Physicochemical Properties

Thermodynamic Parameters

-

Boiling Point: Estimated at 404–408°C based on group contribution methods .

-

Solubility: Moderate lipophilicity (logP ≈ 2.1) suggests preferential solubility in organic solvents like ethanol or DMSO over water .

Stability Profile

The compound is stable under inert atmospheres but may undergo:

-

Oxidative degradation: At the indole’s pyrrole ring under strong oxidizing conditions .

-

Ketone reduction: Possible conversion to secondary alcohols via borohydride reagents .

Future Directions

Synthetic Chemistry

-

Development of enantioselective routes to access stereocenters in the propanone chain .

-

Late-stage diversification via cross-coupling reactions at the indole’s 2- and 5-positions .

Biological Evaluation

Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume